



Application Note: HPLC Purity Analysis of Danuglipron Tromethamine

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Compound of Interest		
Compound Name:	Danuglipron Tromethamine	
Cat. No.:	B610019	Get Quote

Introduction

Danuglipron is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Its chemical name is 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid.[3][4] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of **Danuglipron Tromethamine** and the separation of its process-related and degradation impurities.

The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products. Studies on Danuglipron's metabolism have identified potential biotransformations such as hydroxylation, O-dealkylation, and hydrolysis of the oxetane ring, which are plausible degradation pathways.[5] Additionally, impurities from the synthesis, which involves coupling of amino-oxetane, 4-pyridyl-piperidine, and benzimidazole fragments, must be monitored.[6]

This document provides a detailed protocol for the proposed HPLC method and a framework for its validation according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

1. Proposed HPLC Method for Purity Analysis



A gradient RP-HPLC method is proposed for the purity analysis of **Danuglipron Tromethamine**.

Parameter	Condition
Instrument	High-Performance Liquid Chromatography system with a UV detector
Column	C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A	0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 μL
Run Time	45 minutes
Gradient Program	See Table 1

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
5.0	90	10
30.0	20	80
35.0	20	80
35.1	90	10
45.0	90	10
		•







2. Sample and Standard Preparation

- Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of **Danuglipron Tromethamine** reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent (50:50 Acetonitrile:Water), sonicate to dissolve, and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
- Spiked Sample Solution: Prepare by spiking the sample solution with known amounts of potential impurities to demonstrate specificity.

3. Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters must be assessed.



Validation Parameter	Methodology	Acceptance Criteria
System Suitability	Inject the standard solution five times.	RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity	Analyze blank, placebo, standard, sample, and spiked sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic).	Peak purity of Danuglipron should pass. No interference from blank or placebo at the retention time of Danuglipron and its impurities.
Linearity	Analyze a series of at least five concentrations ranging from the reporting limit to 150% of the working concentration.	Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)	Analyze spiked samples with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).	Mean recovery should be within 98.0% to 102.0% for each impurity.
Precision (Repeatability & Intermediate)	Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.	RSD ≤ 5.0% for impurity levels.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.	To be determined experimentally.



Robustness	Intentionally vary method parameters (e.g., pH of mobile phase A ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).	System suitability parameters should be met. No significant impact on the results.
Solution Stability	Analyze standard and sample solutions at different time intervals (e.g., 0, 12, 24 hours) at room temperature and refrigerated conditions.	The change in the amount of any impurity should not exceed 10% from the initial value.

Data Presentation

Table 2: System Suitability Results (Example Data)

Parameter	Result	Acceptance Criteria
Retention Time (min)	15.2	-
Relative Standard Deviation (RSD) of Peak Area (%)	0.8	≤ 2.0%
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	8500	> 2000

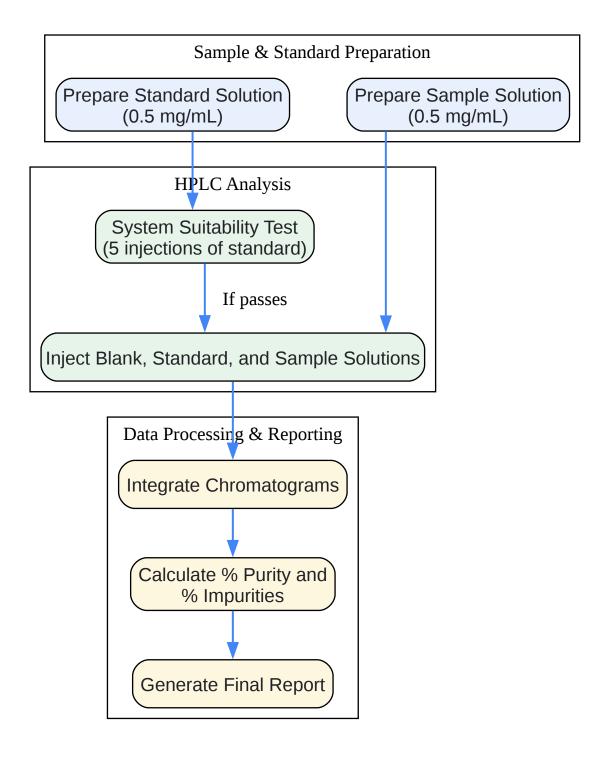
Table 3: Linearity of Danuglipron (Example Data)



Concentration Level (%)	Concentration (μg/mL)	Peak Area
LOQ	0.25	1500
50	125	750000
80	200	1200000
100	250	1500000
120	300	1800000
150	375	2250000
Correlation Coefficient (r²)	0.9995	

Visualizations

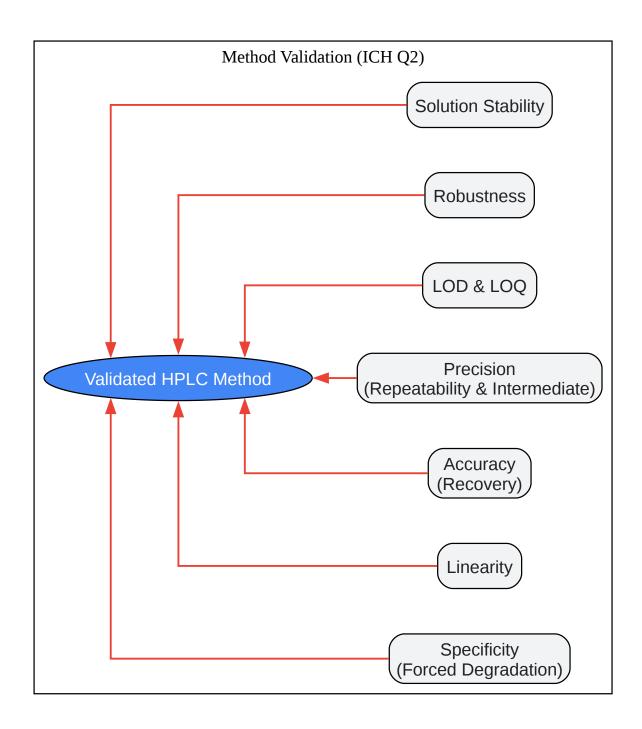




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Caption: Experimental workflow for HPLC purity analysis of Danuglipron.





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Caption: Logical relationship of parameters for HPLC method validation.



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